6-Chloro-3-hydroquinazolin-4-one
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Overview
Description
6-Chloro-3-hydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The structure of this compound consists of a quinazolinone core with a chlorine atom at the 6th position and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroquinazolin-4-one typically involves the condensation of anthranilic acid with formamide, followed by chlorination and cyclization reactions. One common method includes the following steps :
Condensation: Anthranilic acid is condensed with formamide in the presence of a catalyst to form 2-aminobenzamide.
Chlorination: The 2-aminobenzamide is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position.
Cyclization: The chlorinated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 6-Chloro-3-hydroquinazoline.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: 6-Chloro-3-quinazolinone.
Reduction: 6-Chloro-3-hydroquinazoline.
Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.
Scientific Research Applications
6-Chloro-3-hydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloro-3-hydroquinazolin-4-one can be compared with other quinazolinone derivatives:
6-Nitro-3-hydroquinazolin-4-one: Exhibits similar antimicrobial activity but with different substituents at the 6th position.
6-Amino-3-hydroquinazolin-4-one: Shows enhanced anticancer activity due to the presence of an amino group.
6-Substituted quinazolin-4-ones: Various derivatives with different substituents at the 6th position have been synthesized and evaluated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H |
InChI Key |
OKBZSNYGKJORSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1Cl |
Origin of Product |
United States |
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